![molecular formula C11H14ClNO B2496479 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-37-9](/img/structure/B2496479.png)
6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Spirocyclic compounds are synthesized through various methods, including cyclization reactions, which are fundamental for constructing the spiro framework. For instance, the synthesis of spiro[cyclohexane-1,3′-indoline]-2′,4-diones involves multiple steps starting from 3-chloromethylene-2-indolones and proceeding through cycloadduct formation, showcasing the complexity and versatility of methods available for spiro compound synthesis (Beccalli et al., 2003).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of one or more spiro junctions, which are points where two rings are joined at a single atom. Structural analysis often involves X-ray crystallography to determine the precise arrangement of atoms within the molecule. For example, the crystal structure of a related spiro compound was described, providing insights into the conformation and bond lengths typical for such molecules (Soriano-garcia et al., 2000).
Chemical Reactions and Properties
Spirocyclic compounds undergo a variety of chemical reactions, reflecting their chemical properties. For example, reactions with nucleophiles can lead to the formation of addition products, demonstrating the reactivity of certain functional groups within these molecules (Kayukov et al., 2011). These reactions are crucial for further modifications and derivatizations of the spiro framework.
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the presence of methoxy and chloroacetyl groups can affect the compound’s solubility and crystalline form, which are important parameters for its characterization and application in synthesis (Soriano-garcia et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, acids, and bases, define how spirocyclic compounds can be used and modified in chemical synthesis. Their unique spirocyclic structure often imparts distinctive reactivity patterns, which can be exploited for the creation of new compounds with desired functional groups (Kayukov et al., 2011).
科学的研究の応用
Synthesis and Reactivity
Spirocyclic compounds, including those related to 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole], have been the focus of synthetic chemistry due to their intriguing structures and potential biological activities. For instance, new synthetic pathways have been developed for spiro[cyclohexane-1,3′-indoline]-2′,4-diones, demonstrating the versatility of spirocyclic compounds in synthetic chemistry (Beccalli et al., 2003). Furthermore, the nucleophilic reactivities of indoles have been extensively studied, showcasing their importance in forming various chemical bonds and structures (Lakhdar et al., 2006).
Cyclopropanation
The cyclopropanation reactions of indoles and other related structures are of significant interest. For instance, cyclopropanation reactions of 6-deoxyhex-5-enopyranosides have provided insights into the formation of spirocyclopropanes, a structural motif that is closely related to the core structure of 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride (Corsaro et al., 2008).
Corrosion Inhibition
Interestingly, spirocyclic compounds have also found applications in materials science, such as corrosion inhibition. Spiropyrimidinethiones, which share the spiro structural feature, have been investigated for their corrosion inhibition properties, highlighting the potential of spirocyclic compounds in protecting metals from corrosion (Yadav et al., 2015).
Pharmacological Applications
While the specific compound this compound was not directly mentioned, related research into indole derivatives has shown potential pharmacological applications, such as inhibition of tubulin polymerization, which is critical in cancer therapy (Gastpar et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWOHPYVCVAAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

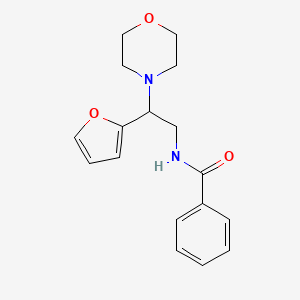
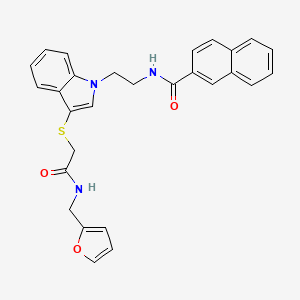
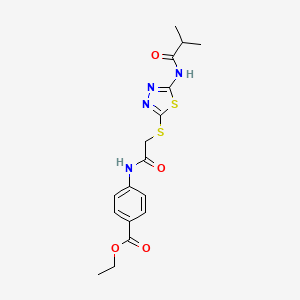
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

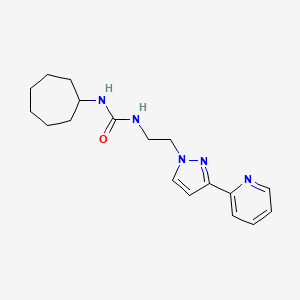

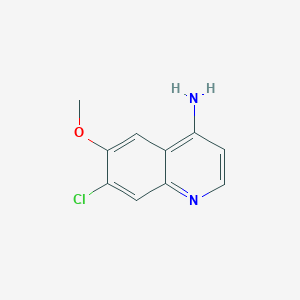


![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)